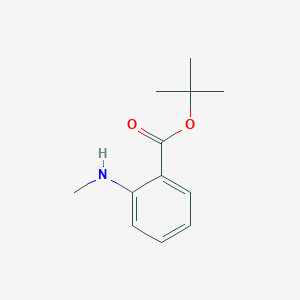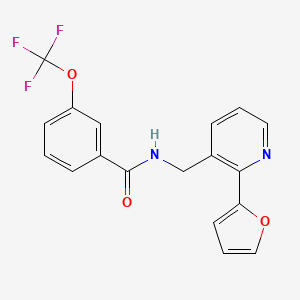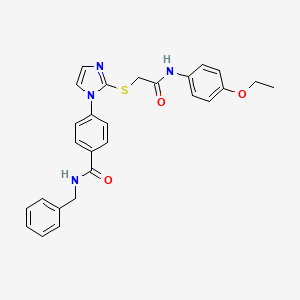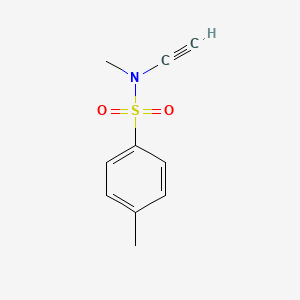
(2-Chloro-9-methyl-6-morpholino-9H-purin-8-YL)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-9-methyl-6-morpholino-9H-purin-8-YL)-N-methylmethanamine is a useful research compound. Its molecular formula is C12H17ClN6O and its molecular weight is 296.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomeric Ratios and Biological Screening
- Substituted N-Methoxy-9-Methyl-9H-Purin-6-Amines Synthesis : Research by Roggen et al. (2011) on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, related to the compound , highlighted significant variations in amino/imino tautomeric ratios. These compounds demonstrated promising antimycobacterial and antiprotozoal activities, as well as potential against several cancer cell lines (Roggen et al., 2011).
Antibacterial Activity
- Novel Substituted Purine Derivatives Against Bacterial Diseases : Wu et al. (2016) synthesized novel purine derivatives, including compounds related to (2-Chloro-9-methyl-6-morpholino-9H-purin-8-YL)-N-methylmethanamine, showing strong antibacterial effects against diseases like rice bacterial leaf blight and tobacco bacterial wilt (Wu et al., 2016).
Antiproliferative Activity
- 6-Morpholino-9-Sulfonylpurine Derivatives : Matić et al. (2021) explored the synthesis and biological activity of similar derivatives, finding that these compounds exhibited antiproliferative activity against various human cancer cell lines (Matić et al., 2021).
Tautomerism in Synthesis
- Synthesis and Tautomerism Studies : Roggen and Gundersen (2008) investigated the tautomerism in N-methoxy-9-methyl-9H-purin-6-amines, which are structurally related to the compound . Their research contributes to understanding the chemical properties essential for the synthesis of these compounds (Roggen & Gundersen, 2008).
Lipid Peroxidation Inhibition
- Fused Purine Derivatives as Antilipid Peroxidation Agents : Thalassitis et al. (2015) synthesized compounds including 6-methyl-4-(morpholin-4-yl)-7,10-dihydro-6H-[1,3]diazepino[1,2-e]purine, showing potential as inhibitors of lipid peroxidation, which could lead to applications in treating oxidative stress-related diseases (Thalassitis et al., 2015).
Chemical Reactivity and Product Formation
- Reactivity with Amines : Kochergin et al. (2000) studied the reactivity of 2-chloro-6-thio-7-methyl-purine, similar to the compound of interest, with amines like morpholine. Understanding these reactions is crucial for synthesizing targeted derivatives with specific biological activities (Kochergin et al., 2000).
Synthesis and Characterization
- Purine Derivative Synthesis Using Polyphosphoric Acid : Sadanandam et al. (2011) demonstrated the synthesis of various purine derivatives, providing insights into efficient catalysts and synthetic methods relevant to compounds like this compound (Sadanandam et al., 2011).
Wirkmechanismus
Target of Action
The primary target of (2-Chloro-9-methyl-6-morpholino-9H-purin-8-YL)-N-methylmethanamine is PI3Kδ (Phosphoinositide 3-kinase delta) . This enzyme plays a crucial role in the intracellular signaling pathways involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound acts as an inhibitor of PI3Kδ . By binding to the ATP-binding site of PI3Kδ, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby inhibiting the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3Kδ by this compound affects several biochemical pathways. The most notable is the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival . By inhibiting PI3Kδ, the compound reduces the levels of PIP3, leading to decreased activation of AKT and mTOR, and ultimately resulting in reduced cell proliferation and survival .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, half-life, and potential for drug interactions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation. By inhibiting PI3Kδ, the compound disrupts the PI3K/AKT/mTOR pathway, leading to reduced cell growth and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cellular context
Eigenschaften
IUPAC Name |
1-(2-chloro-9-methyl-6-morpholin-4-ylpurin-8-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN6O/c1-14-7-8-15-9-10(18(8)2)16-12(13)17-11(9)19-3-5-20-6-4-19/h14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCJFSFHBMZLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1C)N=C(N=C2N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2969300.png)
![2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2969301.png)
![Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate](/img/structure/B2969308.png)
![5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2969310.png)

![N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2969313.png)


![1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea](/img/structure/B2969318.png)

![N'-(3-Chloro-2-methylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2969320.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide](/img/structure/B2969322.png)
![2-Chloro-N-[(4-methoxy-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B2969323.png)
